Acid-propionylamino-Val-Cit-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

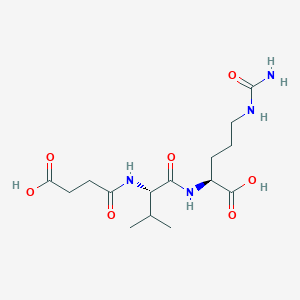

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H26N4O7 |

|---|---|

Poids moléculaire |

374.39 g/mol |

Nom IUPAC |

(2S)-5-(carbamoylamino)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C15H26N4O7/c1-8(2)12(19-10(20)5-6-11(21)22)13(23)18-9(14(24)25)4-3-7-17-15(16)26/h8-9,12H,3-7H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H3,16,17,26)/t9-,12-/m0/s1 |

Clé InChI |

RBERRTKQXJAVGW-CABZTGNLSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O |

SMILES canonique |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Acid-propionylamino-Val-Cit-OH

A Core Component of Modern Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of Acid-propionylamino-Val-Cit-OH, a critical cleavable linker used in the development of antibody-drug conjugates (ADCs). We will explore its core mechanism of action, present relevant quantitative data, and provide detailed experimental protocols for its evaluation.

Introduction to this compound in ADCs

This compound is a key component of the linker system in advanced antibody-drug conjugates. It is designed to covalently connect a potent cytotoxic payload to a monoclonal antibody (mAb), ensuring stability in systemic circulation and facilitating targeted drug release within cancer cells.[1][] The linker's efficacy is centered around the valine-citrulline (Val-Cit) dipeptide, which is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[3][4] This targeted cleavage mechanism is essential for maximizing the therapeutic window of the ADC, enhancing its anti-tumor activity while minimizing off-target toxicities.[5]

Core Mechanism of Action

The therapeutic action of an ADC utilizing an this compound based linker is a multi-step process that begins with the specific recognition of a tumor-associated antigen and culminates in the intracellular release of a cytotoxic agent.

The key stages of this mechanism are:

-

Target Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.[6] Following binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[7]

-

Lysosomal Trafficking: Once inside the cell, the internalized ADC is trafficked to the lysosome, an organelle characterized by its acidic environment (pH 4.5-5.5) and high concentration of degradative enzymes.[7]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B, a cysteine protease that is often overexpressed in tumor cells, recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[][7] Other cathepsins, such as S, L, and F, may also contribute to this cleavage.[8]

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a spontaneous, self-immolative cascade of a p-aminobenzyl carbamate (B1207046) (PABC) spacer, which is typically used in conjunction with the Val-Cit linker.[4][5] This process involves a 1,6-elimination reaction that results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[5][9]

-

Induction of Cell Death: The released cytotoxic agent can then exert its cell-killing effects, for instance, by inhibiting microtubule polymerization or causing DNA damage, leading to cell cycle arrest and apoptosis.[5][6]

Signaling Pathway Diagram

Caption: ADC internalization and payload release pathway.[7]

Quantitative Data Summary

The stability and cleavage kinetics of the linker are critical for the overall performance of an ADC. While specific data for this compound is not publicly available, the following table summarizes representative data for Val-Cit linkers from the scientific literature.

| Parameter | Linker Type | Condition | Value | Reference |

| Cleavage Half-life | Val-Cit | Cathepsin B | 240 minutes | [10] |

| Val-Ala | Cathepsin B | ~480 minutes | [10] | |

| Phe-Lys | Cathepsin B | 8 minutes | [10] | |

| Plasma Half-life | Val-Cit-PABC-MMAE | Human Plasma | 230 days | [11] |

| Phe-Lys-PABC-MMAE | Human Plasma | 30 days | [11] | |

| Val-Cit-PABC-MMAE | Mouse Plasma | 80 hours | [11] | |

| Payload Release | Val-Cit | Human Liver S9 Fraction | >80% in 30 minutes | [12] |

Note: The data presented are illustrative and based on typical performance of Val-Cit linkers as described in scientific literature. Actual results may vary depending on the specific ADC construct and experimental conditions.

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of linker cleavage and ADC efficacy.

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate and extent of payload release from an ADC construct following incubation with purified human Cathepsin B.[7]

Materials:

-

Antibody-Drug Conjugate (ADC) with Val-Cit linker

-

Purified human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, with 5 mM DTT)

-

Quenching Solution (e.g., cold acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Protocol:

-

Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activation.[7]

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[7]

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[7]

-

Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme and antibody. Collect the supernatant containing the released payload.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Experimental Workflow Diagram

Caption: Experimental workflow for an in vitro ADC cleavage assay.[7]

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.[10]

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human plasma

-

LC-MS/MS system

Protocol:

-

Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in human plasma at 37°C.

-

Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

-

Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

-

LC-MS/MS Analysis: Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and free payload over time.

-

Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic potential of an ADC on cancer cells.[13]

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC, control antibody, and vehicle control

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Protocol:

-

Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, control antibody, or vehicle control.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

-

Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a microplate reader.

-

Data Analysis: Plot the cell viability versus the concentration of the ADC to determine the IC50 (half-maximal inhibitory concentration).

Conclusion

This compound represents a sophisticated and highly effective component within the field of antibody-drug conjugates. Its mechanism of action, centered on the specific enzymatic cleavage by Cathepsin B within the lysosomal compartment of tumor cells, allows for the targeted release of potent cytotoxic agents. A thorough understanding and rigorous experimental evaluation of its stability and cleavage kinetics are paramount for the successful development of safe and effective ADC therapeutics. The protocols and data presented in this guide provide a framework for researchers to advance their ADC development programs.

References

- 1. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. preprints.org [preprints.org]

- 9. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. benchchem.com [benchchem.com]

A-Technical-Guide-to-the-Val-Cit-Linker-and-its-Cleavage-by-Cathepsin-B

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The valine-citrulline (Val-Cit) linker is a critical component in the design of many successful antibody-drug conjugates (ADCs), facilitating the targeted release of potent cytotoxic agents within cancer cells. This guide provides a detailed examination of the Val-Cit linker, the enzymatic cleavage mechanism by cathepsin B, and the experimental protocols used to evaluate its function.

Introduction: The Role of Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug.[1] The linker connecting these two parts is crucial, dictating the ADC's stability in circulation and the efficiency of drug release at the target site.[1] Protease-cleavable linkers, like the Val-Cit dipeptide, are designed to be stable in the bloodstream but are readily cleaved by enzymes, such as cathepsin B, which are highly active within the lysosomes of cancer cells.[1][2]

The Key Players

Cathepsin B

Cathepsin B is a cysteine protease found predominantly in lysosomes, the cell's recycling centers.[1] Its primary role is protein degradation. The activity of cathepsin B relies on a Cys-His catalytic dyad in its active site.[1] A unique "occluding loop" structure allows it to function as both an endopeptidase and an exopeptidase.[1] In the context of ADC therapy, cathepsin B is often overexpressed in various tumors and is highly active in the acidic environment of the lysosome (pH 4.5-5.5).[1]

The Val-Cit-PABC Linker

The Val-Cit-PABC linker is a multi-component system designed for stability and efficient drug release.[1][2]

-

Valine (Val): This amino acid occupies the P2 position, interacting with the S2 subsite of cathepsin B's active site.[1]

-

Citrulline (Cit): A non-proteinogenic amino acid at the P1 position, it sits (B43327) in the S1 subsite of the enzyme.[1] The Val-Cit dipeptide was identified as a promising candidate for ADC linkers due to its recognition by proteases and its stability in human and mouse serum.[]

-

p-Aminobenzyl Carbamate (PABC): This self-immolative spacer connects the dipeptide to the cytotoxic payload.[2] It ensures the release of the drug in its unmodified, active form.[2]

The Cellular Journey and Cleavage Mechanism

The action of a Val-Cit linked ADC is a multi-step process that begins after the ADC binds to its target antigen on a cancer cell.

-

Receptor-Mediated Endocytosis: The ADC binds to its target antigen on the cancer cell surface and is internalized into an endosome.[1][4]

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.[4][5]

-

Enzymatic Cleavage: Inside the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between citrulline and the PABC spacer.[1][6]

-

Self-Immolation and Drug Release: The cleavage of the Cit-PABC bond triggers a rapid, spontaneous 1,6-elimination reaction in the p-aminobenzyl alcohol intermediate. This "self-immolative" cascade fragments the spacer, releasing the unmodified, active cytotoxic payload.[1]

Linker Specificity

While initially designed for cathepsin B, studies have shown that other lysosomal cysteine proteases like cathepsins L, S, and F can also cleave the Val-Cit linker.[1][7] This redundancy can be beneficial, potentially reducing the likelihood of resistance due to the loss of a single protease.[1] However, the Val-Cit linker can be prematurely cleaved by enzymes like human neutrophil elastase and mouse-specific carboxylesterase Ces1C, which can affect preclinical evaluations and potentially lead to off-target toxicity.[1][8]

Quantitative Data on Linker Cleavage

The following table summarizes representative data on the stability and cleavage of Val-Cit linkers. Direct kinetic parameters for full ADCs are not always publicly available, but comparative data from model substrates offer valuable insights.

| Parameter | Val-Cit Linker | Non-Cleavable Linker (Control) | Reference |

| Plasma Stability (% intact after 7 days) | >95% (Human) | >98% | [9] |

| Lysosomal Stability (% cleaved after 4h) | >90% | <5% | [10] |

| Relative Cleavage Rate (Cathepsin B) | High | Negligible | [] |

Note: The data presented are illustrative and based on typical performance of Val-Cit linkers as described in scientific literature. Actual results may vary.

Experimental Protocols

Reproducible protocols are crucial for validating linker cleavage. Below are methodologies for key in vitro assays.

Fluorogenic Substrate Cleavage Assay

This high-throughput method is used to screen linker sequences for their susceptibility to cleavage.

Objective: To measure the rate of cleavage of a fluorogenic peptide substrate by cathepsin B.

Materials:

-

Recombinant human cathepsin B

-

Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)

-

Fluorogenic substrate (e.g., Z-Val-Cit-AMC)

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of the peptide-AMC substrate in the assay buffer.

-

Add the substrate solution to the wells of a 96-well microplate.

-

Initiate the reaction by adding activated cathepsin B.[1]

-

Incubate the plate in a fluorescence plate reader at 37°C.[1]

-

Monitor the increase in fluorescence over time as the AMC group is cleaved.

-

The rate of cleavage is determined from the slope of the fluorescence versus time plot.[1]

In Vitro ADC Cleavage Assay by LC-MS

This method quantifies the release of the payload from the ADC.

Objective: To quantify the rate and extent of payload release from an ADC construct following incubation with purified human cathepsin B.[9]

Materials:

-

ADC construct with Val-Cit linker

-

Purified human cathepsin B

-

Reaction Buffer (e.g., 10 mM MES, 0.04 mM DTT, pH 6.0)[10]

-

Quenching solution (e.g., 2% formic acid)[10]

-

LC-MS/MS system

Procedure:

-

Incubate the ADC (e.g., 1 µmol/L) with cathepsin B (e.g., 20 nmol/L) at 37°C.[10]

-

At various time points, terminate the reaction by adding the quenching solution.[9]

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

-

A plasma stability assay should be run as a control, incubating the ADC in human plasma at 37°C for up to 7 days to assess premature cleavage.[9]

Conclusion

The cathepsin B-mediated cleavage of the Val-Cit linker is a robust and highly successful strategy for achieving tumor-specific drug release in ADCs.[1] The mechanism relies on a well-orchestrated sequence of events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that triggers a self-immolative cascade to release the active drug.[1] A thorough understanding of this mechanism and the protocols to evaluate it are essential for the development of the next generation of antibody-drug conjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Structural Analysis of N-Propionyl-Val-Cit-OH

Introduction

N-Propionyl-Val-Cit-OH is a synthetic dipeptide derivative of significant interest in the field of bioconjugation and targeted therapeutics. It belongs to the class of enzyme-cleavable linkers, which are critical components in the design of Antibody-Drug Conjugates (ADCs). The core of this molecule consists of a valine (Val) and a citrulline (Cit) amino acid residue, forming a specific recognition sequence for the lysosomal protease Cathepsin B.[1][] This targeted cleavage is essential for the site-specific release of cytotoxic payloads within tumor cells, a mechanism that enhances therapeutic efficacy while minimizing systemic toxicity.[3][]

This technical guide provides a comprehensive overview of the structural analysis of N-Propionyl-Val-Cit-OH, its biological mechanism of action, and the experimental protocols required for its characterization.

Note on Chemical Identity: The compound is listed by vendors under CAS Number 2098907-84-5.[5][6] However, there is a discrepancy in the reported chemical structure associated with this CAS number. For the purposes of this guide, we will assume the structure to be N-Propionyl-L-Valyl-L-Citrulline, as implied by its name. This structure consists of a propionyl group (CH₃CH₂CO-) capping the N-terminus of the Val-Cit dipeptide.

Physicochemical and Structural Data

A complete structural elucidation relies on a combination of analytical techniques. The fundamental properties of the target molecule are summarized below.

| Property | Data | Source |

| Systematic Name | (2S)-2-[[(2S)-2-(propanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid | IUPAC Naming |

| Common Names | Acid-propionylamino-Val-Cit-OH, Propionyl-Val-Cit-OH | Vendor Data[5] |

| CAS Number | 2098907-84-5 | Vendor Data[5][6] |

| Molecular Formula | C₁₄H₂₆N₄O₅ | Calculated |

| Molecular Weight | 330.38 g/mol | Calculated |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF. | Inferred[7][8] |

| Purity | Typically >95% via HPLC | Vendor Data[8] |

Biological Mechanism of Action: The Val-Cit Linker in ADCs

The Val-Cit dipeptide is a well-established substrate for Cathepsin B, a cysteine protease that is often overexpressed in the lysosomes of tumor cells.[] In the context of an ADC, the linker remains stable in systemic circulation but is efficiently cleaved upon internalization of the ADC into a target cancer cell.[3] This process triggers the release of the conjugated cytotoxic payload.

The cleavage mechanism involves several orchestrated steps:

-

ADC Internalization: The ADC binds to a target antigen on the cancer cell surface and is internalized, typically via endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

-

Enzymatic Cleavage: The acidic environment of the lysosome (pH 4.5-5.5) provides optimal conditions for Cathepsin B activity.[1] The enzyme recognizes and hydrolyzes the peptide bond on the C-terminal side of the citrulline residue.

-

Payload Release: If a self-immolative spacer (like p-aminobenzyl carbamate, PABC) is present between the linker and the drug, this initial cleavage initiates a cascade of electronic rearrangements that results in the release of the unmodified, active drug.[9][10]

Experimental Protocols for Structural Analysis

A multi-faceted analytical approach is required to confirm the identity, purity, and structure of N-Propionyl-Val-Cit-OH.[11]

Workflow for Structural Characterization

The logical flow for analyzing the peptide derivative involves sequential confirmation of its properties, from basic identity to detailed structural features.

Protocol 1: Purity Determination by RP-HPLC

Objective: To assess the purity of the synthesized peptide derivative.[]

Materials:

-

N-Propionyl-Val-Cit-OH sample

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Solvent B: 0.1% TFA in Acetonitrile (ACN)

-

RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

UV Detector

Methodology:

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., 50:50 Water:ACN).

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject 10-20 µL of the sample solution.

-

Elute the sample using a linear gradient, for example:

-

5% to 95% Solvent B over 30 minutes.

-

-

Maintain a constant flow rate (e.g., 1.0 mL/min).

-

Monitor the elution profile at 214 nm and 280 nm.

-

Calculate purity by integrating the peak area of the main product relative to the total peak area.

Protocol 2: Identity Confirmation by LC-MS

Objective: To confirm the molecular weight and primary sequence of the peptide.[13][14]

Materials:

-

HPLC-purified sample

-

LC-MS system (e.g., coupled to an ESI or MALDI source)

-

Solvents and column as described in the HPLC protocol.

Methodology:

-

Perform chromatographic separation as described in the RP-HPLC protocol.

-

Divert the column eluent directly into the mass spectrometer source.

-

Acquire mass spectra in positive ion mode. The expected [M+H]⁺ ion for C₁₄H₂₆N₄O₅ is m/z 331.19.

-

To confirm the sequence, perform tandem MS (MS/MS) analysis.

-

Select the precursor ion (m/z 331.19) for fragmentation (e.g., via collision-induced dissociation).

-

Analyze the resulting fragment ions (b- and y-ions) to verify the Val-Cit connectivity and the presence of the N-terminal propionyl group.

Protocol 3: Structural Elucidation by NMR Spectroscopy

Objective: To unambiguously determine the covalent structure and stereochemistry of the molecule.[][15]

Materials:

-

Lyophilized, highly pure sample (>5 mg)

-

NMR-grade deuterated solvent (e.g., DMSO-d₆ or D₂O)

-

High-field NMR spectrometer (e.g., 500 MHz or higher)

Methodology:

-

Dissolve the sample in the chosen deuterated solvent to a final concentration of 5-10 mM.

-

Acquire a 1D ¹H spectrum to observe proton chemical shifts and coupling constants. Key expected regions include the amide protons (δ ~7-9 ppm), alpha-protons (δ ~4-5 ppm), and aliphatic side-chain protons (δ ~0.8-3.5 ppm).[15]

-

Acquire a 1D ¹³C spectrum to identify all unique carbon environments.

-

Perform 2D NMR experiments for complete assignment:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin coupling networks within each amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.[15]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for sequencing and confirming the propionyl cap.

-

Conclusion

N-Propionyl-Val-Cit-OH is a precisely engineered molecule designed for specific enzymatic cleavage in ADCs. Its structural integrity is paramount to its function. A rigorous analytical workflow combining chromatography (HPLC) and spectroscopy (MS, NMR) is essential for its complete characterization.[11] The protocols and data presented in this guide provide a framework for researchers to verify the structure, purity, and ultimately, the biological competence of this critical ADC linker component.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]

- 8. Fmoc-Val-Cit-PAB-PNP, ADC linker, 863971-53-3 | BroadPharm [broadpharm.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. preprints.org [preprints.org]

- 11. biopharmaspec.com [biopharmaspec.com]

- 13. benchchem.com [benchchem.com]

- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 15. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

The Val-Cit Linker: A Technical Guide to its Function in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics. Its success lies in its remarkable ability to remain stable in systemic circulation and to undergo specific cleavage by lysosomal proteases, primarily cathepsin B, which are overexpressed in many tumor cells.[1][2][] This targeted release mechanism ensures that the potent cytotoxic payload is delivered preferentially to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[] This in-depth technical guide provides a comprehensive overview of the Val-Cit linker's core function, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Mechanism of Action: A Two-Step Release Process

The therapeutic efficacy of an ADC equipped with a Val-Cit linker hinges on a precisely orchestrated two-stage release mechanism that occurs following internalization into the target cancer cell. This process is initiated by the specific binding of the ADC's monoclonal antibody to its target antigen on the surface of a cancer cell, which triggers receptor-mediated endocytosis.[5] The entire ADC-antigen complex is then trafficked to the lysosome.

Once inside the acidic environment of the lysosome, the Val-Cit dipeptide is recognized and cleaved by lysosomal proteases, most notably cathepsin B.[2] This enzymatic cleavage is the critical first step in the payload release cascade. The Val-Cit sequence is specifically designed to be a substrate for these proteases, ensuring efficient cleavage within the target cell.[]

Following the cleavage of the Val-Cit linker, a self-immolative spacer, commonly a p-aminobenzylcarbamate (PABC) group, is exposed.[6] This spacer is inherently unstable and spontaneously undergoes a 1,6-elimination reaction.[7] This self-immolation process is crucial as it ensures the release of the cytotoxic payload in its unmodified and fully active form, allowing it to exert its cell-killing effect, which for many payloads involves the disruption of microtubule polymerization.[8]

Quantitative Data on Val-Cit Linker Performance

The performance of the Val-Cit linker has been extensively evaluated and compared to other linker technologies. The following tables summarize key quantitative data from various in vitro and in vivo studies.

| Parameter | Val-Cit Linker | Val-Ala Linker | Reference |

| Aggregation (DAR ~7) | 1.80% increase in dimeric peak | No obvious increase in dimeric peak | [9] |

| Aggregation (High DAR) | Prone to precipitation and aggregation | Less aggregation with high DAR structures | [9] |

Table 1: Comparison of Aggregation Properties of Val-Cit and Val-Ala Linkers. High drug-to-antibody ratios (DAR) can increase the hydrophobicity of ADCs, leading to aggregation. Val-Ala linkers tend to be less hydrophobic than Val-Cit linkers, which can be advantageous when high DARs are desired.[9]

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

| GPLG-PABC | 12.1 | 2.1 | 1.74 x 10⁵ |

Table 2: Hypothetical Kinetic Parameters for Cathepsin B Cleavage of Various Peptide Linkers. This table illustrates the relative efficiency of cathepsin B cleavage for different dipeptide sequences. While the values are for illustrative purposes, they highlight the favorable kinetics of the Val-Cit linker.[2]

| ADC Construct | Target Cell Line | IC50 (ng/mL) |

| cAC10-vcMMAE (DAR 2) | L-82 | 55 |

| cAC10-vcMMAE (DAR 4) | L-82 | 10 |

| cAC10-vcMMAE (DAR 8) | L-82 | 2 |

Table 3: In Vitro Cytotoxicity of a Val-Cit-MMAE ADC. This table demonstrates the direct cytotoxic potency of an ADC with a Val-Cit linker against a target cell line. The potency is influenced by the drug-to-antibody ratio (DAR).

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation and validation of ADCs featuring the Val-Cit linker.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature drug deconjugation in plasma from various species.

Methodology:

-

Preparation: Thaw plasma (e.g., human, mouse, rat, cynomolgus monkey) at 37°C. Prepare a stock solution of the ADC in a suitable buffer.

-

Incubation: Add the ADC to the plasma at a final concentration of 1 mg/mL.[9] Incubate the mixture at 37°C in a shaking water bath.

-

Time Points: Collect aliquots of the plasma-ADC mixture at designated time points (e.g., 0, 1, 6, 24, 48, 96 hours).[9]

-

Sample Processing: Immediately process the aliquots to stop any further degradation. This can be achieved by freezing at -80°C or by immediate extraction of the analyte of interest.

-

Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

-

LC-MS: Liquid Chromatography-Mass Spectrometry can be used to directly measure the intact ADC and the free payload.[10][11]

-

ELISA: An enzyme-linked immunosorbent assay can be used to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[10]

-

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.

Cathepsin B Cleavage Assay

Objective: To quantify the rate and extent of payload release from an ADC construct following incubation with purified human cathepsin B.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5).[2]

-

Prepare an activation buffer by adding DTT to the assay buffer to a final concentration of 2 mM (prepare fresh).[2]

-

Reconstitute purified human cathepsin B in the activation buffer.[12]

-

Prepare a stock solution of the ADC or a fluorogenic substrate (e.g., Val-Cit-PABC-fluorophore).[2]

-

-

Assay Setup (96-well plate format):

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes). For kinetic assays, measurements are taken at multiple time points.[2]

-

Measurement:

-

For fluorogenic substrates, measure the increase in fluorescence using a microplate reader.[2]

-

For ADCs, the reaction can be stopped at different time points, and the amount of released payload can be quantified by LC-MS.

-

-

Data Analysis:

-

For fluorogenic substrates, the rate of cleavage is determined from the slope of the fluorescence versus time plot.

-

For ADCs, the percentage of payload release is calculated at each time point. Kinetic parameters (Km and kcat) can be determined by measuring the initial reaction rates at various substrate concentrations.[2]

-

In Vitro Bystander Effect Co-Culture Assay

Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Methodology:

-

Cell Line Preparation:

-

Select an antigen-positive (Ag+) cell line that is the target of the ADC.

-

Select an antigen-negative (Ag-) cell line that is sensitive to the ADC's payload. To distinguish between the two cell lines, the Ag- cell line is typically labeled with a fluorescent protein (e.g., GFP).[1]

-

-

Co-Culture Seeding: Seed the Ag+ and fluorescently labeled Ag- cells in the same culture dish at a defined ratio (e.g., 1:1 or 1:3).[1][13] Allow the cells to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the co-culture.[1]

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[1]

-

Analysis:

-

Flow Cytometry: Harvest the cells and use flow cytometry to distinguish between the Ag+ and Ag- (GFP-positive) populations. The viability of each population can be assessed using a viability dye (e.g., Propidium Iodide).

-

Fluorescence Microscopy/High-Content Imaging: Image the co-culture and quantify the number of viable and non-viable Ag- (GFP-positive) cells.[1]

-

-

Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells cultured alone and treated with the ADC, as well as to untreated co-cultures. A significant decrease in the viability of the Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.

Visualizing Key Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the critical mechanisms and workflows associated with Val-Cit linker function in ADCs.

Caption: Mechanism of ADC internalization and payload release.

Caption: Experimental workflow for ADC evaluation.

Caption: ADC-induced apoptosis signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. dialnet.unirioja.es [dialnet.unirioja.es]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. debiopharm.com [debiopharm.com]

- 13. agilent.com [agilent.com]

Cathepsin B Substrate Specificity for Val-Cit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of Cathepsin B for the valine-citrulline (Val-Cit) dipeptide sequence. This information is critical for the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs), where the Val-Cit linker has become a cornerstone for achieving tumor-specific payload release.

Introduction

Cathepsin B is a lysosomal cysteine protease integral to intracellular protein turnover.[1] Its expression is frequently upregulated in various cancer types, making it a prime target for therapeutic intervention.[1][] In the realm of drug delivery, particularly for ADCs, Cathepsin B's enzymatic activity is harnessed for the site-specific cleavage of linker molecules, thereby enabling the conditional release of cytotoxic agents within tumor cells.[1][] The Val-Cit dipeptide has emerged as the most widely utilized and extensively characterized protease-cleavable linker in both clinically approved and investigational ADCs.[3]

The strategic design of ADCs involves a monoclonal antibody for tumor antigen targeting, a potent cytotoxic payload, and a linker that connects the two.[4] The linker's stability in systemic circulation and its efficient cleavage at the target site are paramount to the ADC's efficacy and safety.[5] The Val-Cit linker, often used in conjunction with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), is designed to be stable in the bloodstream but readily cleaved by proteases such as Cathepsin B, which are highly active in the acidic environment of cancer cell lysosomes.[][3]

The Cleavage Mechanism: A Stepwise Process

The release of a cytotoxic payload from a Val-Cit-PABC-linked ADC is a multi-step process that begins after the ADC is internalized by a target cancer cell.

-

Receptor-Mediated Endocytosis : The ADC first binds to its specific target antigen on the surface of the cancer cell and is then internalized into an endosome.[3]

-

Lysosomal Trafficking : The endosome containing the ADC fuses with a lysosome, a cellular organelle rich in degradative enzymes, including Cathepsin B.[4] The acidic environment of the lysosome (pH 4.5-5.5) is optimal for Cathepsin B activity.[3]

-

Enzymatic Cleavage : Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline (P1 position) and the PABC spacer.[3][6] The preference for Val-Cit is driven by favorable interactions within the enzyme's active site, where the S2 subsite accommodates the hydrophobic valine residue and the S1 subsite binds to citrulline.[3]

-

Self-Immolation and Payload Release : The cleavage of the Cit-PABC bond triggers a spontaneous 1,6-elimination reaction of the now unstable p-aminobenzyl alcohol intermediate.[3] This "self-immolative" cascade results in the fragmentation of the spacer, releasing the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[3]

It is important to note that while the Val-Cit linker was initially designed for specific cleavage by Cathepsin B, subsequent research has shown that other lysosomal cysteine proteases, including Cathepsin L, S, and F, can also contribute to its cleavage.[3][7] This enzymatic redundancy can be advantageous, as it reduces the likelihood of ADC resistance due to the loss of a single protease.[3]

Quantitative Analysis of Dipeptide Linker Cleavage

The efficiency of Cathepsin B-mediated cleavage of various dipeptide linkers can be quantified by determining their kinetic parameters, such as the Michaelis-Menten constant (Km), the catalytic rate constant (kcat), and the overall catalytic efficiency (kcat/Km). While direct kinetic data for the cleavage of full ADC constructs are not always publicly available, studies using model substrates provide valuable insights into the relative cleavage efficiencies of different dipeptide linkers.

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

| Table 1: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers. Data presented are representative values for comparative purposes.[1] |

Experimental Protocols

Accurate and reproducible in vitro assays are essential for validating the cleavage of ADC linkers by Cathepsin B. The following are detailed methodologies for common experimental procedures.

Fluorogenic Substrate Cleavage Assay (Kinetic)

This high-throughput method is used to determine the kinetic parameters of linker cleavage.

Objective: To determine the Km and kcat of a peptide linker substrate for Cathepsin B.

Materials:

-

Recombinant Human Cathepsin B

-

Peptide linker substrate conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)

-

Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[8]

-

Assay Buffer (e.g., 25 mM MES, pH 5.0)[8]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Prepare a solution of recombinant Cathepsin B in Activation Buffer and incubate at room temperature for 15 minutes to ensure the enzyme is in its active state.[8]

-

Substrate Preparation: Prepare a serial dilution of the peptide-AMC substrate in Assay Buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.[1]

-

Assay Setup: To the wells of a 96-well plate, add 50 µL of the activated Cathepsin B solution.[1]

-

Reaction Initiation: Initiate the reaction by adding 50 µL of each substrate concentration to the wells containing the enzyme.[1] Include blank wells containing the highest substrate concentration and Assay Buffer without the enzyme.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[8]

-

Data Analysis:

-

Determine the initial velocity (V₀) of the reaction from the slope of the linear portion of the fluorescence versus time plot.

-

Convert fluorescence units to the concentration of cleaved product using a standard curve of the free fluorophore.[1]

-

Plot V₀ against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.[1]

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.[1]

-

In Vitro ADC Cleavage Assay

This protocol outlines a typical experiment to measure the release of a payload from an ADC in the presence of purified Cathepsin B.[3]

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

-

Antibody-Drug Conjugate (ADC) with a Val-Cit linker

-

Recombinant Human Cathepsin B

-

Activation Buffer

-

Assay Buffer

-

Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Activate Cathepsin B as described in the previous protocol.

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the ADC (e.g., 1 µM) in Assay Buffer.[3]

-

Reaction Initiation: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[3] Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3]

-

Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.

-

Sample Preparation: Process the quenched samples to precipitate proteins and extract the released payload for analysis. This may involve centrifugation and transfer of the supernatant.

-

Quantification by LC-MS/MS: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the released payload.

-

Data Analysis: Plot the concentration of the released drug over time to determine the rate of cleavage.

Visualizations

Signaling Pathway and Cleavage Mechanism

Caption: ADC internalization, lysosomal trafficking, and subsequent payload release.

Experimental Workflow

Caption: A generalized workflow for performing a Cathepsin B cleavage assay.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. iphasebiosci.com [iphasebiosci.com]

- 5. benchchem.com [benchchem.com]

- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Intracellular Release of Payloads from Valine-Citrulline Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantification, and critical evaluation of the intracellular release of cytotoxic payloads from Valine-Citrulline (Val-Cit) linkers, a cornerstone of modern Antibody-Drug Conjugate (ADC) design.

Introduction: The Role of Cleavable Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers within the tumor microenvironment or, more commonly, inside the target cell.

The Valine-Citrulline (Val-Cit) dipeptide has emerged as one of the most successful and widely used protease-cleavable linkers in both clinically approved and investigational ADCs.[1][] Its design exploits the enzymatic machinery of the lysosome, ensuring that the cytotoxic payload is released only after the ADC has been internalized by the target cell.

The Val-Cit-PABC Release Mechanism

The release of the payload from a Val-Cit linker is a multi-step, precisely orchestrated process that begins with the ADC binding to its target antigen on the cancer cell surface.

Step 1: Receptor-Mediated Endocytosis & Lysosomal Trafficking Upon binding to its target antigen, the ADC-antigen complex is internalized by the cell, typically through clathrin-mediated endocytosis.[3][4] The complex is then trafficked through the endosomal pathway, moving from early endosomes to late endosomes, and finally fusing with lysosomes.[4] The pH within these compartments progressively decreases, from about 6.0-6.2 in early endosomes to 4.5-5.0 in lysosomes.[4]

Step 2: Enzymatic Cleavage by Cathepsin B The acidic environment of the lysosome is rich in proteases, most notably Cathepsin B, a cysteine protease that is often overexpressed in tumor cells.[1][5] Cathepsin B recognizes the Val-Cit dipeptide as a substrate and catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and a self-immolative spacer, most commonly the p-aminobenzyl carbamate (B1207046) (PABC) group.[6] The preference for Val-Cit is driven by favorable interactions within the enzyme's active site: the S2 subsite accommodates the hydrophobic valine, while the S1 subsite binds citrulline.[6] While Cathepsin B is considered the primary enzyme, other lysosomal proteases like Cathepsin L, S, and F can also contribute to cleavage, providing a level of redundancy that may prevent resistance based on the loss of a single enzyme.[6]

Step 3: Self-Immolation of the PABC Spacer The enzymatic cleavage of the Cit-PABC bond is the critical trigger for the final release. The resulting p-aminobenzyl alcohol intermediate is electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction.[6] This "self-immolative" cascade fragments the spacer, releasing the unmodified, fully active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[6] This traceless release is crucial for the payload to exert its intended pharmacological effect.

Quantitative Data Summary

The efficacy and safety of a Val-Cit linked ADC are dependent on several quantitative parameters, including plasma stability, cleavage efficiency, and the resulting intracellular payload concentration.

Table 1: Comparative Plasma Stability of Dipeptide Linkers

The stability of the linker in plasma is crucial to prevent premature payload release and off-target toxicity. Val-Cit linkers are notably stable in human plasma but show instability in mouse plasma due to cleavage by the carboxylesterase Ces1c, a critical consideration for preclinical studies.[4][7]

| Linker Type | Species | Stability Metric | Result | Reference |

| Val-Cit | Human | % Intact ADC | No significant degradation after 28 days | [8] |

| Val-Cit | Mouse | % Payload Loss | >95% after 14 days | [8][9] |

| Val-Ala | Mouse | % Payload Loss | ~70% after 14 days | [8] |

| Glu-Val-Cit | Mouse | % Payload Loss | Almost no cleavage after 14 days | [8][9] |

| Val-Cit | Mouse | Plasma Half-life | ~2 days | [7] |

| Glu-Val-Cit | Mouse | Plasma Half-life | ~12 days | [7] |

Table 2: In Vitro Cytotoxicity (IC50) of Val-Cit ADCs

The IC50 value represents the concentration of an ADC required to inhibit the growth of 50% of cancer cells in vitro. It is a key measure of ADC potency.

| ADC Target | Cell Line | Payload | Linker | IC50 (ng/mL) | Reference |

| CD30 | L-82 | MMAE | Val-Cit | 2 - 55 | [10] |

| HER2 | N87 | Thailanstatin | Val-Cit | 13 - 43 | [11] |

| HER2 | BT474 | Thailanstatin | Val-Cit | 13 - 43 | [11] |

| HER2 | HCC1954 | Thailanstatin | Val-Cit | < 173 | [11] |

| EGFR | FaDu | - | Val-Cit | 2.3 | [12] |

| EGFR | VU-SCC-040 | - | Val-Cit | 3.0 | [12] |

Table 3: Intracellular Payload Concentration

The ultimate driver of ADC efficacy is the concentration of free payload released inside the target cell. Studies have shown that intracellular payload concentration, rather than ADC potency (IC50) alone, correlates strongly with cell killing.

| ADC Target (Linker-Payload) | Cell Line | ADC Conc. | Intracellular MMAE Conc. (24h) | Reference |

| cAC10 (Val-Cit-MMAE) | L-82 | IC50 | 98 - 150 nM | [10] |

| h1F6 (Val-Cit-MMAE) | L-82 | IC50 | 98 - 150 nM | [10] |

| cOKT9 (Val-Cit-MMAE) | L-82 | IC50 | 98 - 150 nM | [10] |

| mil40-15 (Cys-linker-MMAE) | BT-474 | 787 ng/mL | 0.0677 ng/mL | [12] |

Table 4: Kinetic Parameters of Cathepsin B Cleavage (Model Substrates)

Direct kinetic parameters for the cleavage of full ADCs are not widely published.[6] However, studies using fluorogenic model substrates provide insight into the enzymatic efficiency of Cathepsin B. The specificity constant (kcat/Km) reflects the catalytic efficiency of the enzyme for a given substrate.

| Substrate | pH | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Z-Arg-Arg-AMC | 7.2 | - | - | ~150,000 | [] |

| Z-Phe-Arg-AMC | 7.2 | - | - | ~1,200,000 | [] |

| Z-Nle-Lys-Arg-AMC | 7.2 | - | - | ~1,250,000 | [1] |

| Z-Arg-Arg-AMC | 4.6 | - | - | ~250,000 | [] |

| Z-Phe-Arg-AMC | 4.6 | - | - | ~2,000,000 | [] |

| Z-Nle-Lys-Arg-AMC | 4.6 | - | - | ~1,000,000 | [1] |

| Note: "-" indicates data not provided in a directly comparable format in the cited sources. These substrates are models and not Val-Cit linkers. |

Detailed Experimental Protocols

A rigorous evaluation of ADCs with Val-Cit linkers requires a suite of specialized in vitro assays.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the potential for premature payload release in plasma.

Methodology (LC-MS based):

-

Preparation: Thaw human and mouse plasma at 37°C.

-

Incubation: Add the ADC to the plasma to a final concentration (e.g., 1 mg/mL). Incubate the mixture in a shaking water bath at 37°C.[1]

-

Time Points: Collect aliquots at designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).[1]

-

Quenching: Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[1]

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for free payload analysis or process the pellet for DAR analysis.

-

Analysis (Quantification of Released Payload): Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload over time.[14]

-

Analysis (Average DAR): To measure the stability of the conjugate, the intact or partially degraded ADC can be analyzed. This often involves immunocapture of the ADC from the plasma sample followed by analysis using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload loss.[15]

ADC Internalization Assay

Objective: To quantify the rate and extent of ADC internalization into target cells.

Methodology (Flow Cytometry based):

-

Cell Seeding: Seed target cells in a 12-well plate (e.g., 2x10^5 cells/well) and allow them to adhere overnight.[16]

-

Binding: Cool the cells to 4°C. Add the ADC (e.g., 100 nM) and incubate at 4°C for 1 hour to allow binding to the cell surface without internalization.[16]

-

Internalization: Wash the cells with cold PBS to remove unbound ADC. Add fresh, pre-warmed media and transfer the plate to a 37°C incubator.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 6 hours), stop the internalization process by placing the plates on ice and washing with cold PBS.[16]

-

Staining: For detection, use a fluorescently-labeled secondary antibody that recognizes the ADC's primary antibody (e.g., PE-goat anti-human IgG). Incubate with the secondary antibody at 4°C for 40-60 minutes.[16]

-

Analysis: Analyze the cells using a flow cytometer. The median fluorescence intensity (MFI) will be proportional to the amount of ADC internalized. The percentage of internalization can be calculated relative to the MFI at time 0 (surface-bound only).

Lysosomal Co-localization Assay

Objective: To visually confirm that the internalized ADC traffics to the lysosome.

Methodology (Confocal Microscopy):

-

Cell Seeding: Seed cells in a glass-bottom confocal plate (e.g., 5x10^4 cells/well) and allow them to adhere overnight.[16]

-

ADC Incubation: Treat cells with the ADC (e.g., 100 nM) and incubate at 37°C for a time course (e.g., 1, 4, 24 hours) to allow for internalization and trafficking.

-

Lysosome Staining: In the last 30-60 minutes of the ADC incubation, add a lysosomotropic dye such as LysoTracker Red DND-99 (e.g., 50-75 nM) to the media to stain acidic compartments.

-

Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent like 0.5% Triton X-100.[16]

-

ADC Staining: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-goat anti-human IgG) to visualize the ADC.

-

Nuclear Staining: Stain the cell nuclei with DAPI.[16]

-

Imaging: Acquire images using a confocal microscope. Co-localization of the ADC signal (e.g., green) and the LysoTracker signal (e.g., red) will appear as yellow/orange in the merged image, confirming the ADC's presence in the lysosome.

Intracellular Payload Release Assay

Objective: To quantify the concentration of free payload released inside the target cells.

Methodology (LC-MS/MS based):

-

Cell Treatment: Plate a known number of cells (e.g., 1x10^6 cells/well) and treat with the ADC at a specific concentration (e.g., at its IC50) for a set time (e.g., 24 hours).[10]

-

Cell Harvesting: After incubation, wash the cells thoroughly with cold PBS to remove extracellular ADC. Detach the cells and count them to normalize the final payload amount to the cell number.

-

Cell Lysis & Extraction: Lyse the cell pellet. Extract the small molecule payload by adding a protein precipitation solvent (e.g., a methanol:ethanol mixture), which also separates the payload from the antibody and other proteins.[14]

-

Sample Preparation: Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C. Collect the supernatant containing the released payload.[14]

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method. A standard curve prepared with a known concentration of the payload is used to accurately quantify the amount of released payload in the cell lysate.[14] The results are typically reported in nM or ng/mL per 10^6 cells.

In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cell lines.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Seeding: Seed cells (e.g., 1,000–10,000 cells/well) in a 96-well white-walled plate and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Add the diluted ADC to the wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[6]

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Signal Development: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control wells. Plot the percent viability against the ADC concentration (log scale) and use a sigmoidal dose-response curve fit to determine the IC50 value.

Conclusion

The Val-Cit linker represents a highly successful and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates. Its mechanism relies on a sequence of well-orchestrated events, from ADC internalization to lysosomal trafficking, culminating in a specific enzymatic cleavage by Cathepsin B that triggers a self-immolative cascade to release the active drug. A thorough understanding and rigorous quantitative evaluation of this process, using the experimental protocols detailed in this guide, are essential for the successful development of next-generation ADCs with improved therapeutic windows. The choice of preclinical models, particularly regarding species-specific differences in plasma stability, and the careful analysis of intracellular payload concentrations are critical factors that will continue to shape the design of these powerful cancer therapeutics.

References

- 1. escholarship.org [escholarship.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. communities.springernature.com [communities.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

The Val-Cit Linker: A Cornerstone of Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The valine-citrulline (Val-Cit) dipeptide has become a central component in the design of modern antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics.[1] This enzymatically cleavable linker system is engineered to remain stable in systemic circulation and selectively release a potent cytotoxic payload within the tumor microenvironment, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[2][] This technical guide provides a comprehensive overview of the Val-Cit linker, detailing its mechanism of action, synthesis, and applications in targeted cancer therapy. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations to support researchers and drug development professionals in the rational design and evaluation of next-generation ADCs.

The efficacy of the Val-Cit linker is rooted in its specific cleavage by lysosomal proteases, particularly Cathepsin B, which is frequently overexpressed in various tumor cells.[1][] Following the internalization of an ADC, the Val-Cit moiety is cleaved, initiating a self-immolation cascade of an adjacent p-aminobenzyl carbamate (B1207046) (PABC) spacer, which ultimately liberates the active cytotoxic drug.[5][6] This targeted release mechanism is a hallmark of several clinically approved and investigational ADCs, including Adcetris® (Brentuximab vedotin) and Polivy® (Polatuzumab vedotin).[1][7]

Mechanism of Action: From Systemic Stability to Intracellular Payload Release

The journey of a Val-Cit-containing ADC from administration to therapeutic action is a multi-step process orchestrated to ensure payload delivery specifically to cancer cells.

-

Systemic Circulation and Tumor Targeting: The ADC circulates in the bloodstream, where the Val-Cit linker is designed to be stable, preventing premature release of the cytotoxic payload.[] The monoclonal antibody component of the ADC directs it to the surface of cancer cells that express the target antigen.

-

Internalization and Lysosomal Trafficking: Upon binding to its target antigen, the ADC is internalized by the cancer cell through receptor-mediated endocytosis.[6] The ADC is then trafficked through the endosomal-lysosomal pathway, where it is exposed to an increasingly acidic environment and a high concentration of lysosomal proteases.[]

-

Enzymatic Cleavage by Cathepsin B: Within the lysosome, Cathepsin B, a cysteine protease that is highly active at the acidic pH of the lysosome, recognizes and cleaves the peptide bond between the valine and citrulline residues of the linker.[][6] While Cathepsin B is considered the primary enzyme responsible for this cleavage, other cathepsins (S, L, and F) may also be involved.[8]

-

PABC Spacer Self-Immolation: The cleavage of the Val-Cit dipeptide unmasks an amino group on the adjacent PABC self-immolative spacer.[9] This triggers a rapid and irreversible 1,6-elimination reaction, leading to the fragmentation of the PABC spacer into p-aminobenzyl quinone methide and carbon dioxide.[10]

-

Payload Release and Cytotoxicity: The self-immolation of the PABC spacer liberates the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[1][9] The released drug can then exert its cell-killing effect, for example, by inhibiting tubulin polymerization (e.g., MMAE) or causing DNA damage.[1]

Data Presentation: Quantitative Analysis of Val-Cit Linker Performance

The performance of ADCs utilizing the Val-Cit linker is evaluated through various quantitative assays. The following tables summarize key data related to plasma stability and in vitro cytotoxicity.

Table 1: Plasma Stability of Val-Cit Containing ADCs

| Linker Variant | Species | Plasma Half-life | Key Findings | Reference(s) |

| Val-Cit | Mouse | ~2 days | Unstable in mouse plasma due to cleavage by carboxylesterase 1C (Ces1c).[5][11] | [2][11] |

| Val-Cit | Human | Stable | Generally stable in human plasma.[12][13] | [5][13] |

| EVCit (Glu-Val-Cit) | Mouse | ~12 days | Addition of a glutamic acid residue significantly improves stability in mouse plasma by preventing cleavage by Ces1c.[11] | [11][12] |

Table 2: In Vitro Cytotoxicity of a Representative Val-Cit ADC (e.g., anti-HER2-vc-MMAE)

| Cell Line | Target Antigen Expression | IC50 (ng/mL) | Bystander Effect | Reference(s) |

| KPL-4 | High HER2 | ~10-50 | Yes | [14] |

| SK-BR-3 | High HER2 | ~5-20 | Yes | [14] |

| MDA-MB-468 | HER2 Negative | >1000 | N/A | [15] |

Note: IC50 values are approximate and can vary based on the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Protocol 1: Synthesis of Val-Cit-PABC-Payload Construct (e.g., vc-MMAE)

This protocol outlines a general solid-phase synthesis approach for a Val-Cit-PABC linker conjugated to a payload.[16]

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH)

-

p-aminobenzyl alcohol (PABC-OH)

-

Payload with a reactive handle (e.g., MMAE)

-

Coupling reagents (e.g., HBTU, HOBt)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine (B6355638) in DMF (20%)

-

Trifluoroacetic acid (TFA) cleavage cocktail

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Procedure:

-

Resin Loading: Swell 2-CTC resin in DCM. Dissolve Fmoc-Cit-OH and DIPEA in DCM and add to the resin. Agitate for 2-4 hours. Cap any unreacted sites with methanol.

-

Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.

-

Valine Coupling: Dissolve Fmoc-Val-OH, HBTU, HOBt, and DIPEA in DMF. Add the solution to the resin and agitate for 2 hours. Wash with DMF.

-

PABC Attachment: Repeat the Fmoc deprotection step. Couple PABC-OH to the N-terminus of the dipeptide using appropriate coupling chemistry.

-

Payload Conjugation: Activate the hydroxyl group of the PABC spacer (e.g., by converting it to a p-nitrophenyl carbonate). React the activated linker with the payload (e.g., MMAE).

-

Cleavage and Purification: Cleave the linker-payload construct from the resin using a TFA cocktail. Purify the crude product by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Cathepsin B Cleavage Assay

This fluorometric assay measures the cleavage of a Val-Cit linker by Cathepsin B.[17]

Materials:

-

Recombinant human Cathepsin B

-

Fluorogenic substrate (e.g., Z-Val-Cit-AMC) or the ADC of interest

-

Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate Cathepsin B in Assay Buffer at 37°C for 15 minutes to ensure full activation.

-

Assay Setup: In a 96-well plate, add the activated Cathepsin B solution.

-

Substrate Addition: Add the fluorogenic substrate or the ADC to the wells to initiate the reaction. Include control wells without the enzyme (substrate only) and without the substrate (enzyme only).

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration. For ADC cleavage, aliquots can be taken at different time points and analyzed by HPLC or LC-MS to quantify the released payload.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of an ADC on cancer cell lines.[15][18]

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC of interest

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

96-well clear-bottom cell culture plates

-

Luminometer or absorbance plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the untreated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.[2]

Conclusion

The Val-Cit linker has proven to be a robust and versatile tool in the development of targeted cancer therapies.[][7] Its well-understood mechanism of action, which relies on the specific enzymatic activity of the tumor microenvironment, provides a reliable platform for the conditional release of cytotoxic agents.[6] While challenges such as species-specific plasma stability have been identified, ongoing research and the development of next-generation linkers, such as EVCit, demonstrate the continued evolution and optimization of this critical ADC component.[11][12] The experimental protocols and quantitative data presented in this guide serve as a valuable resource for the scientific community, supporting the continued innovation and success of ADCs in the fight against cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. communities.springernature.com [communities.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for Cathepsin B Cleavage Assay of the Val-Cit Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Valine-Citrulline (Val-Cit) dipeptide linker is a critical component in the design of many antibody-drug conjugates (ADCs).[1] Its selective cleavage by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells, allows for the targeted release of cytotoxic payloads within the cancerous tissue, thereby minimizing systemic toxicity.[1][2] The Val-Cit linker is frequently utilized in conjunction with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer to ensure the efficient and traceless release of the conjugated drug.[1] This application note provides detailed protocols for assessing the cleavage of Val-Cit linkers by Cathepsin B using both fluorometric and HPLC-based methods.

Cathepsin B is a cysteine protease that resides primarily in the lysosomes and plays a key role in protein degradation.[1] Its enzymatic activity is optimal in the acidic environment of the lysosome (pH 4.5-5.5).[1] The Val-Cit dipeptide sequence has been identified as an efficient substrate for Cathepsin B, with the valine and citrulline residues interacting with the S2 and S1 subsites of the enzyme's active site, respectively.[1]

Principle of the Assay

The Cathepsin B cleavage assay is designed to quantify the enzymatic hydrolysis of the amide bond between the citrulline residue of the Val-Cit linker and the PABC spacer.[1] This can be achieved through two primary methods:

-

Fluorometric Assay: This high-throughput method utilizes a model substrate where the Val-Cit linker is attached to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[1] In its conjugated form, the fluorophore is quenched. Upon cleavage by Cathepsin B, the free fluorophore is released, resulting in a measurable increase in fluorescence that is directly proportional to the rate of cleavage.[1]

-

HPLC-Based Assay: This method directly measures the release of the cytotoxic payload from a complete ADC in the presence of purified Cathepsin B.[1] Reverse-phase HPLC is used to separate the released payload from the intact ADC and other reaction components. The amount of released drug is then quantified by integrating the peak area and comparing it to a standard curve.[1]

Data Presentation

Quantitative data from Cathepsin B cleavage assays are crucial for comparing the stability and release kinetics of different linker designs. The following tables provide examples of how to structure this data.

Table 1: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B (Fluorometric Assay)

| Dipeptide Linker | Relative Fluorescence Units (RFU) | % Cleavage vs. Val-Cit |

| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 100% |

| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 72.9% |

| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 91.8% |

| Negative Control (Inhibitor) | 200 ± 50 | 2.4% |

Note: The values presented in this table are for illustrative purposes.[3]

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values should be determined experimentally.[3]

Signaling Pathway and Experimental Workflow Diagrams

ADC Internalization and Payload Release

The following diagram illustrates the pathway from ADC binding to a cancer cell to the release of the cytotoxic payload in the lysosome.

Caption: ADC internalization and payload release pathway.

Cathepsin B Cleavage and Self-Immolation of Val-Cit-PABC Linker

This diagram details the enzymatic cleavage of the Val-Cit linker and the subsequent self-immolative cascade of the PABC spacer, leading to the release of the free drug.

Caption: Mechanism of Val-Cit-PABC linker cleavage.

Experimental Protocols

Protocol 1: Fluorometric Kinetic Assay for Determining Michaelis-Menten Parameters

This protocol is designed to determine the kinetic constants, Km and kcat, for the cleavage of a Val-Cit-fluorophore substrate by Cathepsin B.[3]

Materials:

-

Recombinant Human Cathepsin B

-

Val-Cit-AMC (or other fluorogenic substrate)

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2-5 mM DTT (prepare fresh)

-

Cathepsin B Inhibitor (e.g., CA-074) for negative control

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare Assay Buffer and Activation Buffer.

-

Reconstitute and dilute recombinant Cathepsin B to a working concentration (e.g., 10-50 nM) in Activation Buffer.

-

Prepare a stock solution of Val-Cit-AMC in DMSO (e.g., 10 mM).

-